molecular formula C12H14ClNO3S B7559231 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid

Número de catálogo B7559231
Peso molecular: 287.76 g/mol
Clave InChI: WKXDIKPEBAKNRA-GQCTYLIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been extensively studied in preclinical and clinical trials, and its mechanism of action and biochemical and physiological effects have been well characterized.

Mecanismo De Acción

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid is a selective inhibitor of JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cytokine signaling pathways: this compound blocks the downstream signaling of several cytokines, leading to a reduction in inflammation and immune cell activation.
- Reduction in T cell proliferation: this compound inhibits the proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases.
- Decrease in proinflammatory cytokine production: this compound reduces the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma).
- Increase in regulatory T cells: this compound increases the number of regulatory T cells, which help to suppress immune responses and prevent autoimmune disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has several advantages and limitations for lab experiments. Some advantages include:
- Selective inhibition of JAK3: this compound is a selective inhibitor of JAK3, which reduces the risk of off-target effects and toxicity.
- Well-characterized mechanism of action: The mechanism of action of this compound has been well characterized, making it easier to design experiments and interpret results.
- Extensive preclinical and clinical data: this compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety.
Some limitations of this compound for lab experiments include:
- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
- High cost: this compound is a relatively expensive compound, which can limit its use in some labs.
- Limited availability: this compound may not be readily available from commercial sources, which can make it difficult to obtain for some experiments.

Direcciones Futuras

There are several future directions for research on 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid. Some possible areas of investigation include:
- Combination therapy: this compound may be effective when used in combination with other drugs, such as biologics or small molecule inhibitors of other JAK family members.
- New indications: this compound may have potential for use in other autoimmune diseases or inflammatory conditions.
- Biomarker identification: Identifying biomarkers that predict response to this compound could help to personalize treatment and improve outcomes.
- Mechanism of resistance: Understanding the mechanisms of resistance to this compound could lead to the development of new strategies to overcome resistance and improve efficacy.
- Safety and tolerability: Further studies on the safety and tolerability of this compound are needed, particularly with long-term use.

Métodos De Síntesis

The synthesis of 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid involves several steps, starting from commercially available starting materials. The key step is the coupling of 5-chlorothiophene-2-carboxylic acid with ethyl 3-aminocrotonate to form the corresponding amide. This is followed by a Wittig reaction to introduce the propenyl group, and finally, a peptide coupling reaction with ethyl 2-bromoacetoacetate to form the desired product. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has been extensively studied in preclinical and clinical trials for its potential use as a treatment for autoimmune diseases. It has been shown to be effective in reducing inflammation and improving clinical symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.

Propiedades

IUPAC Name

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-2-14(8-7-12(16)17)11(15)6-4-9-3-5-10(13)18-9/h3-6H,2,7-8H2,1H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXDIKPEBAKNRA-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C=CC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC(=O)O)C(=O)/C=C/C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.